molecular formula C10H13BrFNO B13218853 [(5-Bromo-2-fluorophenyl)methyl](2-methoxyethyl)amine

[(5-Bromo-2-fluorophenyl)methyl](2-methoxyethyl)amine

Cat. No.: B13218853
M. Wt: 262.12 g/mol
InChI Key: NIFJQRKGHSJSMC-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluorophenyl)methylamine is an organic compound with the molecular formula C10H13BrFNO. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methoxyethyl group attached to a phenyl ring. It is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-fluorophenyl)methylamine typically involves the reaction of 5-bromo-2-fluorobenzyl chloride with 2-methoxyethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-fluorophenyl)methylamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted phenyl derivatives.

    Oxidation Reactions: Products include aldehydes or ketones.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

(5-Bromo-2-fluorophenyl)methylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-2-fluorophenyl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-fluorophenyl)methylamine
  • (5-Bromo-2-fluorophenyl)methylamine

Uniqueness

(5-Bromo-2-fluorophenyl)methylamine is unique due to the presence of the methoxyethyl group, which can influence its reactivity and interactions compared to similar compounds with different substituents. This uniqueness can be leveraged in specific applications where the methoxyethyl group provides distinct advantages.

Properties

Molecular Formula

C10H13BrFNO

Molecular Weight

262.12 g/mol

IUPAC Name

N-[(5-bromo-2-fluorophenyl)methyl]-2-methoxyethanamine

InChI

InChI=1S/C10H13BrFNO/c1-14-5-4-13-7-8-6-9(11)2-3-10(8)12/h2-3,6,13H,4-5,7H2,1H3

InChI Key

NIFJQRKGHSJSMC-UHFFFAOYSA-N

Canonical SMILES

COCCNCC1=C(C=CC(=C1)Br)F

Origin of Product

United States

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